molecular formula C18H27NO5S B2655992 (3,4-Dimethoxyphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797893-74-3

(3,4-Dimethoxyphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2655992
CAS RN: 1797893-74-3
M. Wt: 369.48
InChI Key: CHYDRYKKKISMJL-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBP, and it is a piperidine derivative that has been synthesized through a unique method. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities, such as piperidin-yl methanone derivatives, has highlighted their synthesis, characterization, and potential applications. For instance, the synthesis and characterization of compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, involve detailed spectroscopic techniques and X-ray diffraction studies. These methods confirm the molecular structures and provide a foundation for understanding their properties and potential applications in materials science and pharmaceuticals (Karthik et al., 2021).

Antimicrobial and Antioxidant Potency

Similar compounds, such as 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities. The studies indicate that certain derivatives exhibit good antimicrobial activity against pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Interaction Studies

The molecular interaction of related compounds with specific receptors has also been a subject of study, which is crucial for drug design and development. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explores its potent and selective antagonism of the CB1 cannabinoid receptor. These studies provide insights into the molecular basis of receptor-ligand interactions and the development of therapeutic agents (Shim et al., 2002).

Crystal Structure Analysis

The determination of crystal structures of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, via X-ray crystallography, offers detailed insights into their molecular geometries. This information is vital for understanding the intermolecular interactions and stability of these compounds, which can influence their physical properties and reactivity (Girish et al., 2008).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-13(2)12-25(21,22)15-7-9-19(10-8-15)18(20)14-5-6-16(23-3)17(11-14)24-4/h5-6,11,13,15H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDRYKKKISMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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